molecular formula C11H13ClFN3 B1440316 4-(6-Fluoropyridin-2-YL)piperidine-4-carbonitrile hydrochloride CAS No. 1185145-94-1

4-(6-Fluoropyridin-2-YL)piperidine-4-carbonitrile hydrochloride

Cat. No. B1440316
CAS RN: 1185145-94-1
M. Wt: 241.69 g/mol
InChI Key: GZXWMSKCRAQGOM-UHFFFAOYSA-N
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Description

“4-(6-Fluoropyridin-2-YL)piperidine-4-carbonitrile hydrochloride” is a chemical compound with the CAS Number: 1185145-94-1 . It has a molecular weight of 241.7 and its IUPAC name is 4-(6-fluoro-2-pyridinyl)-4-piperidinecarbonitrile hydrochloride .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Medicinal Chemistry

4-(6-Fluoropyridin-2-YL)piperidine-4-carbonitrile hydrochloride: is a compound with potential applications in medicinal chemistry. Its structure suggests it could be useful as a building block in the synthesis of various pharmaceutical agents. The fluoropyridine moiety is particularly interesting as it is often found in molecules with significant biological activity, potentially offering routes to new treatments or drugs .

Agriculture

In the field of agriculture, this compound could be explored for its role in the development of new agrochemicals. The presence of a fluorinated pyridine ring might contribute to the creation of pesticides or herbicides with enhanced properties, such as increased potency or selectivity towards certain pests or weeds .

Material Science

Material scientists might investigate 4-(6-Fluoropyridin-2-YL)piperidine-4-carbonitrile hydrochloride for its potential use in the creation of novel materials. Its robust structure could be incorporated into polymers or coatings, possibly resulting in materials with unique electrical or mechanical properties .

Environmental Science

Environmental scientists could utilize this compound in the study of environmental pollutants. Its chemical properties might make it a suitable candidate for a tracer or marker in tracking the movement and transformation of organic compounds in various ecosystems .

Analytical Chemistry

In analytical chemistry, this compound’s unique structure could be advantageous in the development of new analytical methods. It could serve as a standard or reagent in chromatographic techniques or mass spectrometry, aiding in the detection and quantification of complex mixtures .

Biochemistry

Lastly, biochemists might find 4-(6-Fluoropyridin-2-YL)piperidine-4-carbonitrile hydrochloride useful in probing biochemical pathways. The compound could act as an inhibitor or activator in enzymatic reactions, helping to elucidate the mechanisms of action within biological systems .

properties

IUPAC Name

4-(6-fluoropyridin-2-yl)piperidine-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3.ClH/c12-10-3-1-2-9(15-10)11(8-13)4-6-14-7-5-11;/h1-3,14H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXWMSKCRAQGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)C2=NC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672847
Record name 4-(6-Fluoropyridin-2-yl)piperidine-4-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Fluoropyridin-2-YL)piperidine-4-carbonitrile hydrochloride

CAS RN

1185145-94-1
Record name 4-(6-Fluoropyridin-2-yl)piperidine-4-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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